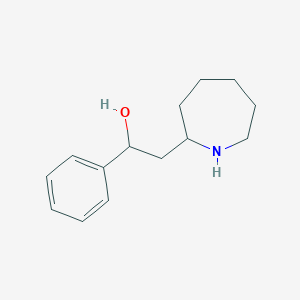

2-(Azepan-2-yl)-1-phenylethan-1-ol

Übersicht

Beschreibung

2-(Azepan-2-yl)-1-phenylethan-1-ol is an organic compound that features a seven-membered azepane ring attached to a phenylethanol moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Azepan-2-yl)-1-phenylethan-1-ol typically involves the reaction of azepane with phenylethanol under specific conditions. One common method includes the use of a base catalyst to facilitate the nucleophilic substitution reaction between azepane and phenylethanol. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of high-purity starting materials and precise control of reaction parameters such as temperature, pressure, and reaction time are crucial for large-scale production.

Analyse Chemischer Reaktionen

Oxidation Reactions

The secondary alcohol group undergoes oxidation to form ketones under controlled conditions:

Mechanistic Insight :

-

PCC selectively oxidizes alcohols without over-oxidizing the azepane ring .

-

TEMPO-mediated oxidation is greener but requires precise pH control .

Esterification and Acylation

The hydroxyl group reacts with acylating agents:

Key Observations :

Ring-Opening and Functionalization of the Azepane

The azepane ring participates in acid-catalyzed ring-opening or alkylation:

| Reaction | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Acid hydrolysis | HCl (6M), reflux | 6-Phenylhexanoic acid derivatives | 65% | |

| Alkylation | CH₃I, K₂CO₃, DMF | N-Methylazepane-substituted product | 72% |

Mechanistic Notes :

-

Ring-opening under acidic conditions generates linear amines, which can further react.

-

Alkylation at the azepane nitrogen is sterically hindered but feasible .

Nucleophilic Substitution at the Alcohol Group

The hydroxyl group can be replaced via SN2 mechanisms:

| Reaction | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Tosylation | Tosyl chloride, pyridine | 2-(Azepan-2-yl)-1-phenylethyl tosylate | 80% | |

| Bromination | PBr₃, Et₂O | 2-(Azepan-2-yl)-1-phenylethyl bromide | 75% |

Applications :

Wissenschaftliche Forschungsanwendungen

Glycine Transporter Inhibition

One of the significant applications of 2-(azepan-2-yl)-1-phenylethan-1-ol is its role as an inhibitor of glycine transporter 1 (GlyT1). Research indicates that compounds in this class can effectively inhibit GlyT1, which is crucial for neurotransmission in the central nervous system (CNS). The substitution of the piperidine ring with an azepane moiety has been shown to enhance the compound's potency, with some derivatives achieving an IC50 value as low as 37 nM .

Antimicrobial Activity

Another notable application involves the exploration of antimicrobial properties. Compounds structurally related to this compound have been investigated for their potential use in treating infections caused by resistant bacterial strains. The N-chlorinated derivatives of this compound have shown promise in laboratory settings, suggesting a pathway for developing new antimicrobial agents .

Case Study 1: CNS Penetration and Efficacy

A study focused on the pharmacokinetics of GlyT1 inhibitors demonstrated that certain derivatives of this compound exhibited favorable brain-plasma ratios, indicating effective CNS penetration. This property is vital for drugs targeting neurological disorders, as it enhances their therapeutic efficacy .

Case Study 2: Structure–Activity Relationship

Research analyzing the structure–activity relationship (SAR) of azepane-based compounds revealed that modifications to the azepane ring and phenyl substituents significantly influence biological activity. This study provided insights into optimizing lead compounds for enhanced inhibition of GlyT1 and improved selectivity against other transporters .

Wirkmechanismus

The mechanism of action of 2-(Azepan-2-yl)-1-phenylethan-1-ol involves its interaction with specific molecular targets and pathways. The compound may act as a ligand that binds to receptors or enzymes, modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2-(Azepan-2-yl)-1-phenylethanone

- 2-(Azepan-2-yl)-1-phenylethanamine

- 2-(Azepan-2-yl)-1-phenylethyl halides

Uniqueness

2-(Azepan-2-yl)-1-phenylethan-1-ol is unique due to its specific combination of the azepane ring and phenylethanol moiety. This structural arrangement imparts distinct chemical and physical properties, making it valuable for various applications that similar compounds may not be suitable for.

Biologische Aktivität

2-(Azepan-2-yl)-1-phenylethan-1-ol, a compound featuring an azepane ring and a phenylethanol moiety, has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

The compound can be synthesized through nucleophilic substitution reactions involving azepane and phenylethanol. The synthesis typically requires the use of organic solvents like dichloromethane or toluene and may involve base catalysts to facilitate the reaction.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Inhibition of Glycine Transporter 1 (GlyT1) : A study demonstrated that derivatives of this compound can act as potent inhibitors of GlyT1, with some analogs showing IC50 values as low as 37 nM. This suggests potential applications in treating neurological disorders where glycine transport modulation is beneficial .

- Interactions with Biological Macromolecules : The compound's azepane ring and phenyl group contribute to its binding affinity with various enzymes and receptors, modulating their activity. This mechanism is significant for understanding its pharmacological potential.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets:

- Receptor Binding : The compound may function as a ligand that binds to various receptors, influencing cellular signaling pathways.

- Enzyme Modulation : It can modulate the activity of enzymes involved in neurotransmitter uptake and metabolism, which is crucial for its role as a GlyT1 inhibitor.

Case Studies

A notable study investigated the structure-activity relationship (SAR) of glycine transporter inhibitors, revealing that substituting the piperidine moiety with an azepane resulted in increased potency. This highlights the importance of structural modifications in enhancing biological activity .

| Compound | Structure | IC50 (nM) | Notes |

|---|---|---|---|

| 2-(Azepan-2-yl)-1-phenylethanamine | Structure | 37 | Most potent GlyT1 inhibitor in study |

| 4-Chlorobenzenesulfonamide | N/A | 50 | Baseline for comparison |

Pharmacokinetics

Pharmacokinetic studies have shown favorable brain-plasma ratios for select compounds derived from this compound, indicating good central nervous system (CNS) penetration. This property is essential for drugs targeting CNS disorders .

Eigenschaften

IUPAC Name |

2-(azepan-2-yl)-1-phenylethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO/c16-14(12-7-3-1-4-8-12)11-13-9-5-2-6-10-15-13/h1,3-4,7-8,13-16H,2,5-6,9-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKSOBYQYHWOSEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(NCC1)CC(C2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.